molecular formula C17H20FN3O B5531720 1-(4-FLUOROBENZOYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE

1-(4-FLUOROBENZOYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE

Cat. No.: B5531720
M. Wt: 301.36 g/mol
InChI Key: RPELWWQIHXJHMM-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the 4-fluorobenzoyl group: This step involves the acylation of the piperazine core using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 1-methylpyrrol-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using 1-methylpyrrole and a suitable leaving group on the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine
  • 1-(4-Methylbenzoyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine
  • 1-(4-Methoxybenzoyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine

Uniqueness

1-(4-FLUOROBENZOYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-19-8-2-3-16(19)13-20-9-11-21(12-10-20)17(22)14-4-6-15(18)7-5-14/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPELWWQIHXJHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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